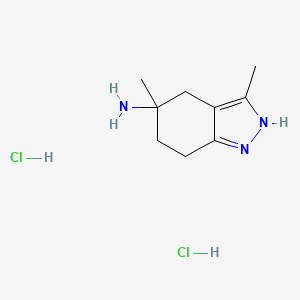
3-(Difluoromethyl)-6-hydrazinylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-6-hydrazinylpyridazine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a hydrazinyl group attached to a pyridazine ring. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-6-hydrazinylpyridazine typically involves the introduction of the difluoromethyl group and the hydrazinyl group onto the pyridazine ring. One common method involves the reaction of a pyridazine derivative with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of advanced catalytic systems and optimized reaction parameters can enhance the overall yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)-6-hydrazinylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.
Substitution: The difluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyridazine oxides, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-6-hydrazinylpyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-6-hydrazinylpyridazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes, altering their activity. The hydrazinyl group may interact with cellular components, leading to changes in cell function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated compound with similar structural features.
Difluoromethylated pyridines: Compounds with difluoromethyl groups attached to pyridine rings.
Uniqueness
3-(Difluoromethyl)-6-hydrazinylpyridazine is unique due to the presence of both difluoromethyl and hydrazinyl groups on the pyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse applications .
Eigenschaften
Molekularformel |
C5H6F2N4 |
|---|---|
Molekulargewicht |
160.13 g/mol |
IUPAC-Name |
[6-(difluoromethyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C5H6F2N4/c6-5(7)3-1-2-4(9-8)11-10-3/h1-2,5H,8H2,(H,9,11) |
InChI-Schlüssel |
GRHXFIHNLDSEOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1C(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




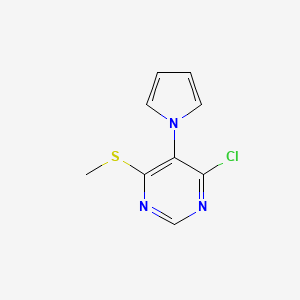

![tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B11782431.png)
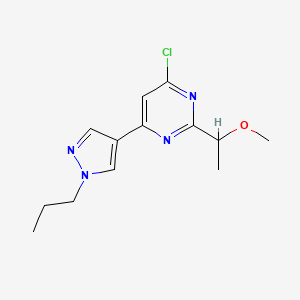

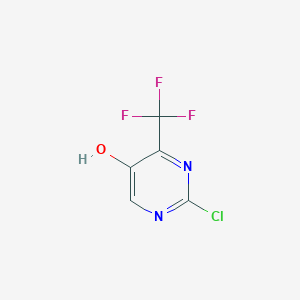
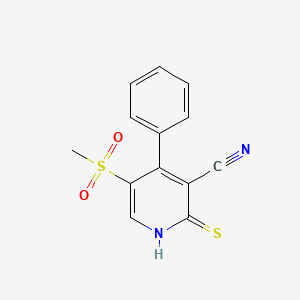
![1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B11782457.png)

![(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782473.png)

